2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate
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Overview
Description
2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate is a complex organic compound with the molecular formula C17H17NO4 This compound is known for its unique structural features, which include methoxy and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate typically involves multi-step organic reactions. One common method includes the formation of the imine intermediate through the condensation of an amine with an aldehyde, followed by acetylation to introduce the acetate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or acetate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H25N3O8 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C22H25N3O8/c1-13(26)33-16-7-6-14(8-17(16)29-2)11-24-25-20(27)12-23-22(28)15-9-18(30-3)21(32-5)19(10-15)31-4/h6-11H,12H2,1-5H3,(H,23,28)(H,25,27)/b24-11+ |
InChI Key |
JUVBBLFLXCDDFC-BHGWPJFGSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origin of Product |
United States |
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